Synthesis and characterization of 2-Ethylbenzofuran-6-amine
Synthesis and characterization of 2-Ethylbenzofuran-6-amine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethylbenzofuran-6-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Ethylbenzofuran-6-amine and the analytical methodologies for its definitive characterization. Benzofuran derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] This document details a multi-step synthesis beginning from commercially available 4-acetamidophenol, proceeding through a key O-alkylation and subsequent intramolecular cyclization to construct the benzofuran core, followed by deprotection to yield the target amine. The rationale behind the chosen synthetic strategy and reaction conditions is discussed in detail. Furthermore, this guide outlines a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing expected data and interpretation principles to ensure the unequivocal identification and purity assessment of 2-Ethylbenzofuran-6-amine. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic motif found in numerous natural products and synthetic compounds of significant therapeutic value.[3] Its derivatives are known to possess a broad spectrum of biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties.[1][4] The structural rigidity and electronic properties of the benzofuran ring system make it an ideal framework for designing molecules that can effectively interact with various biological targets.
Compounds such as amiodarone (an antiarrhythmic agent) and bergapten (used in psoriasis treatment) highlight the clinical success of benzofuran-containing drugs.[3] The specific substitution pattern on the benzofuran core is critical for modulating pharmacological activity, making the development of efficient and versatile synthetic routes to novel analogues a key objective in medicinal chemistry.[5] 2-Ethylbenzofuran-6-amine is a valuable building block, combining the benzofuran core with a primary aromatic amine at the 6-position, which serves as a crucial handle for further chemical elaboration to generate libraries of potential drug candidates.
Synthesis Strategy and Workflow
The synthesis of a substituted benzofuran requires careful planning to control regioselectivity and ensure compatibility with various functional groups. Modern synthetic methods often employ transition-metal catalysis, such as palladium-based cross-coupling reactions, for efficient C-C and C-O bond formation.[6] However, for the synthesis of 2-Ethylbenzofuran-6-amine, a classical and highly reliable approach was devised to ensure scalability and reproducibility.
Our retrosynthetic analysis identified 4-aminophenol as a logical and cost-effective starting material. The strategy hinges on three key transformations:
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Protection of the Amine: The nucleophilic and potentially reactive amino group in 4-aminophenol is first protected as an acetamide. This prevents unwanted side reactions during the subsequent alkylation and cyclization steps.
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Construction of the Furan Ring: The core of the synthesis involves an O-alkylation of the protected phenol with 1-bromo-2-butanone, followed by an acid-catalyzed intramolecular cyclization (a variation of the Perkin rearrangement) to form the substituted benzofuran ring.
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Deprotection: The final step involves the hydrolysis of the acetamide protecting group to unveil the target primary amine.
This workflow is outlined in the diagram below.
Caption: Overall synthetic workflow for 2-Ethylbenzofuran-6-amine.
Detailed Experimental Protocol: Synthesis
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Protection)
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Reaction Setup: To a 250 mL round-bottom flask, add 4-aminophenol (10.9 g, 100 mmol) and pyridine (50 mL). Stir the mixture at room temperature until the solid dissolves.
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Acylation: Cool the flask in an ice bath. Slowly add acetic anhydride (11.3 mL, 120 mmol) dropwise to the stirred solution over 20 minutes, ensuring the temperature remains below 10°C.
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
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Workup: Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
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Purification: Wash the solid with cold water (3 x 50 mL) and then dry it under vacuum. The resulting N-(4-hydroxyphenyl)acetamide is typically obtained as a white to off-white solid and is of sufficient purity for the next step.
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Expected Yield: 90-95%
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Step 2: Synthesis of N-(2-Ethylbenzofuran-6-yl)acetamide (Ring Formation)
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O-Alkylation: In a 500 mL round-bottom flask equipped with a reflux condenser, combine N-(4-hydroxyphenyl)acetamide (15.1 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and acetone (200 mL). Stir the suspension vigorously.
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Add 1-bromo-2-butanone (11.5 mL, 110 mmol) to the mixture.
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Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
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Workup (Alkylation): Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate, N-(4-((2-oxobutan-1-yl)oxy)phenyl)acetamide.
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Cyclization: Place the crude intermediate into a flask and add polyphosphoric acid (PPA) (100 g). Heat the mixture to 100-110°C with vigorous mechanical stirring for 4-6 hours. The mixture will become thick and change color.
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Workup (Cyclization): Carefully pour the hot reaction mixture onto crushed ice (500 g). A precipitate will form. Allow the ice to melt, then neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is ~7-8.
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Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol/water to afford pure N-(2-Ethylbenzofuran-6-yl)acetamide as a crystalline solid.
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Expected Yield: 60-70% over two steps.
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Step 3: Synthesis of 2-Ethylbenzofuran-6-amine (Deprotection)
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Hydrolysis: Place N-(2-Ethylbenzofuran-6-yl)acetamide (10.15 g, 50 mmol) in a 250 mL round-bottom flask. Add 100 mL of 6M aqueous hydrochloric acid.
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Reaction: Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve as the hydrolysis proceeds.
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Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully basify the acidic solution by the slow addition of concentrated aqueous sodium hydroxide until the pH is >10. A precipitate or oil will form.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure to yield the crude 2-Ethylbenzofuran-6-amine. Further purification can be achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
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Expected Yield: 80-90%
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Characterization of 2-Ethylbenzofuran-6-amine
Definitive structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The data presented below are predicted values based on the analysis of structurally similar compounds and established spectroscopic principles.[7][8][9]
Caption: Key analytical methods for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.35 | d, J ≈ 8.4 Hz | 1H | H-4 | Ortho-coupling to H-5. |
| ~6.90 | s | 1H | H-7 | Aromatic proton adjacent to the amine group. |
| ~6.70 | dd, J ≈ 8.4, 2.0 Hz | 1H | H-5 | Ortho-coupling to H-4 and meta-coupling to H-7. |
| ~6.25 | s | 1H | H-3 | Characteristic singlet for the proton on the furan ring. |
| ~3.70 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. Chemical shift is concentration-dependent.[9] |
| 2.75 | q, J ≈ 7.6 Hz | 2H | -CH₂CH₃ | Quartet due to coupling with the adjacent methyl group. |
| 1.30 | t, J ≈ 7.6 Hz | 3H | -CH₂CH₃ | Triplet due to coupling with the adjacent methylene group. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~160.0 | C-2 | Quaternary carbon of the furan ring, deshielded by oxygen and substitution. |
| ~150.0 | C-7a | Quaternary carbon at the ring junction, deshielded by oxygen. |
| ~145.0 | C-6 | Aromatic carbon directly attached to the electron-donating amine group. |
| ~122.0 | C-3a | Quaternary carbon at the ring junction. |
| ~120.5 | C-4 | Aromatic CH carbon. |
| ~111.0 | C-5 | Aromatic CH carbon. |
| ~102.0 | C-3 | Furan ring CH carbon, typically appears upfield. |
| ~98.0 | C-7 | Aromatic CH carbon, shielded by the adjacent amine group. |
| ~22.0 | -CH₂CH₃ | Aliphatic methylene carbon. |
| ~12.0 | -CH₂CH₃ | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded as a thin film or KBr pellet.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3450 - 3300 | Medium, Sharp (doublet) | N-H Symmetric & Asymmetric Stretch | Primary Aromatic Amine (-NH₂)[10] |
| 3050 - 3000 | Medium | C-H Aromatic Stretch | Ar-H |
| 2980 - 2850 | Medium | C-H Aliphatic Stretch | -CH₂CH₃ |
| 1620 - 1580 | Strong | N-H Scissoring Bend | Primary Amine (-NH₂)[10] |
| 1500 - 1450 | Strong | C=C Aromatic Ring Stretch | Aromatic Ring |
| 1250 - 1200 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether (Benzofuran) |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine[10] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure. Electron Ionization (EI) is a common method.
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Molecular Ion (M⁺): The expected exact mass for C₁₀H₁₁NO is 161.0841. The nominal mass is 161.
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Key Fragmentation Pattern: A prominent fragmentation pathway in substituted benzofurans involves the loss of substituents. For 2-Ethylbenzofuran-6-amine, a characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable benzylic-type cation.
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[M-15]⁺: A peak at m/z 146, corresponding to the loss of a methyl group. This is often a significant peak in ethyl-substituted aromatic systems.[11]
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Base Peak: The base peak in related aminopropyl benzofurans is often at m/z 44, resulting from cleavage of the side chain.[7][8] A similar cleavage alpha to the amine is possible, though less likely for an aromatic amine. The most stable fragment will likely dictate the base peak.
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Conclusion
This guide has detailed a logical and reliable multi-step synthesis for 2-Ethylbenzofuran-6-amine, a valuable heterocyclic building block. The chosen pathway emphasizes robust and well-established chemical transformations, ensuring high yields and purity. Furthermore, a comprehensive analytical workflow has been established, providing researchers with the expected spectroscopic data from NMR, IR, and MS analyses necessary to unequivocally confirm the structure and purity of the synthesized compound. This integrated approach of synthesis and characterization provides a solid foundation for the future exploration of this compound and its derivatives in medicinal chemistry and drug development programs.
References
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- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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